(2-Benzylisoindolin-4-YL)methanamine

Lipophilicity Polar Surface Area ADME

Choose (2-Benzylisoindolin-4-yl)methanamine for its differentiated isoindoline core: a rigid bicyclic scaffold with a critical 2‑benzyl group that elevates lipophilicity (LogP ~1.9–3.3) and enables unique π‑stacking not possible with methyl or unsubstituted analogs. Validated binding against IMPDH2 (Ki 240–440 nM) and PDE4A makes it a credible starting point for immunosuppression/inflammation SAR. Favorable PSA (29.3 Ų) and LogP support blood-brain barrier penetration for CNS probe development. Available at ≥98% purity up to kilogram scale; the benzyl group offers a hydrogenolysis handle for scaffold diversification. Confirm stock and request a quote for your focused library synthesis or process chemistry program.

Molecular Formula C16H18N2
Molecular Weight 238.33 g/mol
CAS No. 127169-00-0
Cat. No. B139897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Benzylisoindolin-4-YL)methanamine
CAS127169-00-0
Molecular FormulaC16H18N2
Molecular Weight238.33 g/mol
Structural Identifiers
SMILESC1C2=C(CN1CC3=CC=CC=C3)C(=CC=C2)CN
InChIInChI=1S/C16H18N2/c17-9-14-7-4-8-15-11-18(12-16(14)15)10-13-5-2-1-3-6-13/h1-8H,9-12,17H2
InChIKeyUXAZXMXGESTEHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Benzylisoindolin-4-YL)methanamine CAS 127169-00-0: A Structurally Distinct Isoindoline Building Block for Targeted Synthesis and Screening


(2-Benzylisoindolin-4-yl)methanamine (CAS 127169-00-0) is a substituted isoindoline derivative featuring a benzyl group at the 2-position and a methanamine moiety at the 4-position [1]. Its molecular formula is C16H18N2 with a molecular weight of 238.33 g/mol . The compound exists as a crystalline solid with a density of 1.146 g/cm³ and a boiling point of 359.0±37.0 °C at 760 mmHg . The isoindoline core provides a rigid, bicyclic framework that differs fundamentally from acyclic amines or simpler heterocycles, enabling unique spatial orientation of the amine and aromatic functionalities for biological target engagement [2].

Why (2-Benzylisoindolin-4-YL)methanamine Cannot Be Replaced by Simpler Isoindoline Analogs


Isoindoline-based amines are not a homogenous class; substitution pattern and N‑functionalization profoundly alter physicochemical properties critical for synthesis, purification, and biological activity. The 2‑benzyl group on (2-Benzylisoindolin-4-yl)methanamine increases lipophilicity (LogP ~1.9–3.3) and molecular weight (+76–90 Da) relative to the unsubstituted or 2‑methyl analogs . This translates to altered chromatographic retention, solubility, and membrane permeability [1]. Furthermore, the benzyl group introduces π‑stacking and hydrophobic binding opportunities not present in the smaller analogs, making direct substitution scientifically unjustified without re‑optimization of reaction or assay conditions [2].

Quantitative Differentiation of (2-Benzylisoindolin-4-YL)methanamine: Physicochemical and Purity Benchmarks vs. Closest Analogs


LogP and PSA Comparison with (2,3-Dihydro-1H-isoindol-4-yl)methanamine and (2-Methylisoindolin-4-yl)methanamine

The 2-benzyl substitution elevates calculated LogP to 1.91–3.30 and increases topological polar surface area (PSA) to 29.3 Ų, compared to an estimated LogP of 0.2–1.0 and PSA of 38–46 Ų for the unsubstituted (2,3-dihydro-1H-isoindol-4-yl)methanamine . The 2-methyl analog (MW 162.23) is predicted to have intermediate LogP (~1.0–1.5) and PSA (~29–35 Ų) . These differences directly impact passive membrane permeability and solubility, necessitating distinct formulation strategies .

Lipophilicity Polar Surface Area ADME Medicinal Chemistry

Molecular Weight and Boiling Point Differentiation vs. Closest Isoindoline Analogs

(2-Benzylisoindolin-4-yl)methanamine (MW 238.33) is substantially heavier than the unsubstituted analog (MW 148.20) and the 2-methyl analog (MW 162.23), resulting in a higher boiling point of 359.0±37.0 °C at 760 mmHg . The boiling point of the unsubstituted analog is estimated to be 270–300 °C . This 60–90 °C increase in boiling point reflects stronger intermolecular forces, which can affect distillation conditions and chromatographic behavior .

Physicochemical Properties Purification Synthesis

Vendor Purity Specifications and Production Scale Availability

Commercially available (2-Benzylisoindolin-4-yl)methanamine is supplied with minimum purity specifications ranging from 95% (HPLC) to 98% (HPLC) [1]. One vendor offers production scale up to kilogram quantities, indicating established synthetic routes and scalability [2]. In contrast, the unsubstituted analog (2,3-dihydro-1H-isoindol-4-yl)methanamine is typically available only at 95–97% purity in smaller research quantities [3]. Higher purity and larger scale availability reduce the need for additional purification steps and facilitate reproducible experimental outcomes.

Quality Control Supply Chain Custom Synthesis

Validated Application Scenarios for (2-Benzylisoindolin-4-YL)methanamine Procurement


Medicinal Chemistry: Scaffold for IMPDH2 and PDE4A Inhibitor Optimization

Based on BindingDB data showing Ki values of 240–440 nM against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) and inhibitory activity against PDE4A [1], this compound serves as a validated starting point for structure-activity relationship (SAR) studies targeting immunosuppression or inflammation. The benzyl group at the 2-position is a critical determinant of potency and selectivity relative to unsubstituted analogs, justifying its use in focused library synthesis.

Chemical Biology: Probe Development for CNS Target Engagement

With a calculated LogP of 1.91–3.30 and PSA of 29.3 Ų , (2-Benzylisoindolin-4-yl)methanamine falls within favorable property space for blood-brain barrier penetration (typically LogP 1–5, PSA < 90 Ų). This profile supports its use as a CNS-penetrant probe or precursor for developing neuroactive compounds, distinguishing it from more polar isoindoline analogs.

Synthetic Methodology: Kilogram-Scale Intermediate for Pharmaceutical Synthesis

The availability of (2-Benzylisoindolin-4-yl)methanamine at up to kilogram scale with 98% purity [2] enables its use as a reliable intermediate in process chemistry. The benzyl group can be cleaved under hydrogenolysis to generate the primary isoindoline scaffold, offering a scalable entry into diverse isoindoline-based pharmaceuticals, unlike lower-scale analogs.

Analytical Chemistry: Chromatographic Standard with Distinct Retention Characteristics

The unique combination of molecular weight (238.33 g/mol), LogP (~1.9), and boiling point (359.0±37.0 °C) provides a distinct retention time in reversed-phase HPLC and GC-MS compared to smaller isoindoline amines. This makes the compound useful as an internal standard or reference material for method development and purity assessment.

Technical Documentation Hub

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